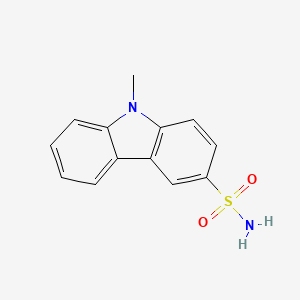

9-methyl-9H-carbazole-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKCDUUGRBUVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 9 Methyl 9h Carbazole 3 Sulfonamide

Established Synthetic Routes and Reaction Optimization

The traditional synthesis of 9-methyl-9H-carbazole-3-sulfonamide typically follows a sequential pathway involving the introduction of the sulfonyl group, formation of the sulfonamide, and finally, methylation of the nitrogen atom. The order of these steps can be varied, but each presents specific challenges regarding regioselectivity and reaction efficiency.

Regioselective Sulfonation Strategies for Carbazole (B46965) Nucleus

The introduction of a sulfonic acid group onto the carbazole ring is a critical step, governed by the principles of electrophilic aromatic substitution. The electronic properties of the carbazole nucleus preferentially direct incoming electrophiles to the 3, 6, and 9 positions. For the synthesis of the target molecule, sulfonation is desired at the C-3 position.

This is typically achieved by reacting carbazole with a strong sulfonating agent like chlorosulfonic acid or sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to ensure high regioselectivity for the 3-position and to minimize the formation of disubstituted products, such as carbazole-3,6-disulfonic acid. rdd.edu.iq The electrophilic substitution mechanism is favored at the 3-position due to the electronic effects of the heterocyclic system.

| Reagent | Conditions | Outcome |

| Chlorosulfonic Acid | Cold (0-5 °C) | Preferential formation of carbazole-3-sulfonyl chloride. |

| Sulfuric Acid | Controlled temperature | Formation of carbazole-3-sulfonic acid. |

This table summarizes common reagents for the sulfonation of the carbazole nucleus.

Formation of Sulfonamide Linkages via Amination Reactions

The formation of the sulfonamide functional group is a cornerstone of this synthesis. The most classic and widely used method involves the reaction of a sulfonyl chloride with an amine, in this case, ammonia (B1221849) or an ammonia equivalent, to form the sulfonamide. wikipedia.org This reaction typically requires a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org

The synthetic sequence can start with the formation of carbazole-3-sulfonyl chloride, which is then reacted with ammonia. Alternatively, carbazole-3-sulfonic acid can be converted to the corresponding sulfonamide. Direct conversion of sulfonic acids to sulfonamides can be achieved using activating agents. For instance, triphenylphosphine (B44618) ditriflate has been described for the direct coupling of sulfonic acid salts with amines. nih.gov Another approach utilizes cyanuric chloride (TCT) and N,N-dimethylformamide (DMF) or microwave assistance to facilitate the one-pot synthesis of sulfonamides directly from sulfonic acids and amines, avoiding the isolation of the often-unstable sulfonyl chlorides. organic-chemistry.orgtandfonline.comtandfonline.com

| Method | Reagents | Key Features |

| Classical Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine) | Well-established, generates HCl byproduct. wikipedia.org |

| Direct Coupling | Sulfonic acid, Amine, Triphenylphosphine ditriflate | Avoids the sulfonyl chloride intermediate. nih.gov |

| Microwave-Assisted | Sulfonic acid, Amine, TCT, NaOH | Rapid, high-yielding, and simplifies purification. organic-chemistry.org |

| TCT-DMF Adduct | Sulfonic acid, Amine, Cyanuric chloride, DMF | One-pot procedure at room temperature. tandfonline.comtandfonline.com |

This table outlines various methods for the formation of sulfonamide linkages.

N-Alkylation of Carbazole Nitrogen

The final functionalization to obtain the target compound is the methylation of the nitrogen at the 9-position of the carbazole ring. The N-H proton of carbazole is acidic (pKa in the mid-teens), allowing for its deprotonation by a suitable base to form a nucleophilic carbazolide anion. phasetransfercatalysis.com

Traditional N-alkylation methods involve reacting the carbazole (or a pre-formed sulfonated intermediate) with an alkyl halide, such as methyl iodide, in the presence of a base like potassium hydroxide (B78521) or potassium carbonate. tandfonline.comgoogle.com Phase-transfer catalysis (PTC) can also be employed to facilitate this reaction, particularly when dealing with biphasic systems. phasetransfercatalysis.com More recent and sustainable approaches utilize alcohols, like methanol, as alkylating agents in the presence of a catalyst. thieme-connect.com Microwave irradiation has been shown to significantly accelerate the N-alkylation reaction, often in "dry" media on a solid support like potassium carbonate, leading to faster and cleaner conversions. tandfonline.com

| Alkylating Agent | Catalyst/Base | Conditions |

| Methyl Halide (e.g., MeI) | KOH, K2CO3 | Conventional heating. tandfonline.comgoogle.com |

| Methyl Halide (e.g., MeI) | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalysis. phasetransfercatalysis.comtandfonline.com |

| Dimethyl Carbonate | TMEDA (organocatalyst) | High temperature, environmentally safer methylating agent. researchgate.net |

| Benzylic Alcohols | Scandium(III) catalyst | Dehydrative coupling, produces water as a byproduct. thieme-connect.combohrium.com |

This table presents different approaches for the N-alkylation of the carbazole nitrogen.

Yield Enhancement and Purity Considerations in Synthesis

Optimizing the yield and ensuring the purity of the final this compound product are paramount. The choice of synthetic strategy and reaction conditions plays a significant role. For example, microwave-assisted synthesis for the formation of the sulfonamide linkage has been reported to significantly improve yields and simplify purification procedures. organic-chemistry.org

Purification of carbazole derivatives often relies on crystallization or column chromatography. researchgate.net The selection of an appropriate solvent is crucial for effective purification by crystallization. sci-hub.se For carbazole itself, chlorobenzene (B131634) has been identified as a suitable solvent for refining. sci-hub.se It is important to consider that common impurities in commercial carbazole, such as anthracene, can co-crystallize and affect the purity of the final product. sci-hub.se Throughout the synthesis, careful monitoring of the reaction progress and characterization of intermediates are essential to minimize side-product formation and facilitate the isolation of a high-purity final compound.

Contemporary Synthetic Approaches

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. In the context of carbazole-sulfonamide synthesis, this translates to the use of catalytic systems that can streamline the synthetic sequence, often by enabling direct C-H functionalization.

Catalytic Protocols in Carbazole-Sulfonamide Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Recent advancements have focused on the use of transition metals and organocatalysts to construct and functionalize the carbazole framework. nih.govnih.gov

Transition Metal Catalysis: Transition metals like palladium, rhodium, iridium, and copper are powerful tools for C-H activation and the formation of C-C and C-N bonds. nih.govchim.it Palladium-catalyzed reactions, for instance, have been developed for the direct C-H alkylation and acylation of carbazoles, often using a transient directing mediator like norbornene to achieve site-selectivity. nih.govrsc.org A palladium-catalyzed method has also been reported for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation from 2-aminobiphenyls. nih.gov Furthermore, copper-catalyzed protocols can be used to convert aromatic carboxylic acids into sulfonyl chlorides, which are direct precursors to sulfonamides. acs.org These methods offer pathways to functionalized carbazoles that can then be converted to the desired sulfonamide.

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of carbazole derivatives. For example, a one-pot domino Michael-Henry/aromatization reaction using DABCO (1,4-diazabicyclo[2.2.2]octane) as an organocatalyst has been shown to produce highly functionalized carbazoles in an aqueous medium. nih.govrsc.org Such methods are considered "green" as they often use milder conditions and avoid toxic metal catalysts. nih.gov

| Catalytic System | Transformation | Example Catalyst/Reagent |

| Transition Metal | C-H Alkylation/Acylation of Carbazole | Palladium/Norbornene nih.govrsc.org |

| Transition Metal | Intramolecular C-H Amination | Iridium/Copper acs.org |

| Transition Metal | Conversion of Ar-COOH to Ar-SO2Cl | Copper acs.org |

| Organocatalysis | Domino Synthesis of Carbazoles | DABCO nih.govrsc.org |

This table highlights contemporary catalytic approaches relevant to carbazole-sulfonamide synthesis.

Precursor Design and Synthetic Accessibility

Stage 1: N-Alkylation of Carbazole The foundational precursor is 9-methyl-9H-carbazole . It is readily synthesized from commercially available carbazole. A common and efficient method is the N-alkylation of the carbazole nitrogen using a methylating agent like methyl iodide in the presence of a base such as sodium hydride (NaH) or potassium hydroxide (KOH). acs.org

Stage 2: Electrophilic Sulfonation/Chlorosulfonation The second key precursor is 9-methyl-9H-carbazole-3-sulfonyl chloride . clearsynth.com This intermediate is formed via electrophilic aromatic substitution on 9-methyl-9H-carbazole. The N-methyl group directs substitution primarily to the electron-rich C-3 and C-6 positions of the carbazole ring system. thieme-connect.de

Two primary routes lead to the sulfonyl chloride:

Two-step Sulfonation and Chlorination: 9-methyl-9H-carbazole is first sulfonated using concentrated sulfuric acid or oleum (B3057394) to produce 9-methyl-9H-carbazole-3-sulfonic acid . thieme-connect.de This sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Direct Chlorosulfonation: A more direct method involves reacting 9-methyl-9H-carbazole with chlorosulfonic acid (ClSO₃H). pageplace.de This reagent acts as both the sulfonylating and chlorinating agent, providing the sulfonyl chloride in a single step. Careful control of reaction conditions, such as low temperature, is necessary to maximize the yield of the desired monosubstituted product.

Stage 3: Amination The final step is the formation of the sulfonamide group. This is achieved by reacting 9-methyl-9H-carbazole-3-sulfonyl chloride with an ammonia source, such as aqueous or anhydrous ammonia, to yield the target compound, this compound. organic-chemistry.org This reaction is a standard nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride.

Table 1: Key Precursors and Synthetic Transformations

| Precursor | Structure | Synthetic Step | Typical Reagents |

|---|---|---|---|

| 9H-Carbazole |  | N-Alkylation | CH₃I, KOH or NaH |

| 9-methyl-9H-carbazole |  | Chlorosulfonation | ClSO₃H |

| 9-methyl-9H-carbazole-3-sulfonyl chloride | [Structure Unavailable] | Amination | NH₃ |

Elucidation of Reaction Mechanisms

The formation of this compound is governed by the mechanism of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Identification of Key Intermediates

The pivotal reaction, sulfonation, proceeds through well-defined intermediates. masterorganicchemistry.comnumberanalytics.com

Generation of the Electrophile: In reactions using sulfuric acid and sulfur trioxide (oleum), the active electrophile is believed to be protonated sulfur trioxide, HSO₃⁺, or a related species. masterorganicchemistry.comnumberanalytics.com When using chlorosulfonic acid, the electrophile is more complex, potentially involving species like ClS₂O₆H. pageplace.de

π-Complex Formation: The electron-rich π-system of the carbazole ring first interacts with the electrophile to form a transient, non-covalent π-complex. Molecular modeling studies on the sulfonation of other aromatics, such as toluene, support the formation of this initial complex. acs.org

σ-Complex (Wheland Intermediate): The π-complex then collapses as the electrophile forms a covalent bond with a carbon atom of the ring, typically at the C-3 position. This creates a resonance-stabilized carbocation known as a σ-complex or Wheland intermediate. acs.orgmasterorganicchemistry.com The positive charge is delocalized across the aromatic system, and the carbon atom bonded to the electrophile becomes sp³-hybridized. This step is generally the slowest and thus rate-determining. masterorganicchemistry.com

Deprotonation: A weak base, such as the HSO₄⁻ anion, removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the carbazole ring and yielding the final 9-methyl-9H-carbazole-3-sulfonic acid product. masterorganicchemistry.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide insight into the reaction's progress and the factors that control its speed. For electrophilic aromatic sulfonation, the rate-determining step is the formation of the σ-complex. masterorganicchemistry.com

In some transition-metal-catalyzed C-H functionalization reactions of carbazole, H/D scrambling experiments have shown that the initial C-H activation can be reversible and therefore not the rate-limiting step. nih.govd-nb.info However, for the classical electrophilic sulfonation discussed here, the attack of the electrophile on the aromatic ring is considered the rate-determining step. masterorganicchemistry.com

Theoretical Modeling of Reaction Pathways

Computational studies and theoretical modeling offer a molecular-level view of the reaction pathway, complementing experimental findings. Density Functional Theory (DFT) calculations have been used to investigate the C-H functionalization and amination of carbazoles, revealing the energetics of various steps, including a rate-determining cooperative reductive elimination in some catalyzed systems. nih.govd-nb.info

Advanced Structural Characterization and Spectroscopic Investigations of 9 Methyl 9h Carbazole 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 9-methyl-9H-carbazole-3-sulfonamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the carbazole (B46965) core, the N-methyl protons, and the protons of the sulfonamide group. The introduction of the electron-withdrawing sulfonamide group at the C-3 position significantly influences the chemical shifts of the protons on that aromatic ring, causing them to shift downfield compared to unsubstituted 9-methyl-9H-carbazole.

The protons H-2 and H-4, being ortho to the sulfonamide group, are expected to be the most deshielded aromatic protons. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) would appear in a more typical aromatic region. The N-methyl group is anticipated to appear as a sharp singlet significantly upfield. The two protons on the sulfonamide nitrogen (-SO₂NH₂) would present as a broad singlet, the chemical shift of which can be solvent-dependent.

Similarly, the ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the sulfonamide group (C-3) is expected to be significantly downfield. The quaternary carbons of the carbazole skeleton will also show characteristic shifts. The carbon of the N-methyl group will appear at the high-field end of the spectrum.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Interactive Data Table: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.50 | d | ~2.0 |

| H-2 | ~8.20 | dd | ~8.7, 2.0 |

| H-5 | ~8.15 | d | ~7.8 |

| H-1 | ~7.70 | d | ~8.7 |

| H-8 | ~7.60 | d | ~8.1 |

| H-6 | ~7.45 | t | ~7.5 |

| H-7 | ~7.25 | t | ~7.5 |

| N-CH₃ | ~3.90 | s | - |

| SO₂NH₂ | ~7.30 | br s | - |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Interactive Data Table: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4a | ~141.0 |

| C-4b | ~139.5 |

| C-3 | ~135.0 |

| C-8a | ~126.5 |

| C-5a | ~123.0 |

| C-4 | ~122.5 |

| C-6 | ~120.5 |

| C-1 | ~119.8 |

| C-2 | ~119.0 |

| C-7 | ~111.0 |

| C-8 | ~110.0 |

| C-5 | ~109.5 |

| N-CH₃ | ~29.5 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-1 and H-2, as well as among H-5, H-6, H-7, and H-8, confirming the proton arrangement on the two distinct aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the protonated carbons (C-1, C-2, C-4, C-5, C-6, C-7, C-8, and the N-CH₃ group).

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the compound would be expected to be detected as the protonated molecule [M+H]⁺. A proposed fragmentation pathway for this ion would likely involve the initial loss of SO₂ or the entire SO₂NH₂ group, which is a common fragmentation pattern for aromatic sulfonamides.

Predicted ESI-MS Fragmentation

Interactive Data Table: Predicted ESI-MS Fragments

| m/z (Predicted) | Ion |

| 277.07 | [M+H]⁺ |

| 213.08 | [M+H - SO₂]⁺ |

| 196.08 | [M+H - SO₂NH]⁺ |

| 180.08 | [M+H - SO₂NH₂ - H]⁺ |

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. The calculated exact mass for the neutral molecule this compound (C₁₃H₁₂N₂O₂S) is 276.06195. For the protonated molecule [M+H]⁺, the calculated exact mass is 277.06977. An experimental HRMS measurement confirming this value within a narrow tolerance (e.g., ± 5 ppm) would provide strong evidence for the correct elemental formula of the synthesized compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations associated with the aromatic carbazole core and the N-methyl group. The sulfonamide group typically displays two distinct stretching bands for the S=O bond. The N-H stretching of the sulfonamide will appear as a distinct band in the region of 3300-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the carbazole ring system will also be prominent.

Predicted Vibrational Frequencies

Interactive Data Table: Predicted FTIR/Raman Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 | N-H Stretch | Sulfonamide (NH₂) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | N-CH₃ |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1340 | Asymmetric SO₂ Stretch | Sulfonamide |

| ~1160 | Symmetric SO₂ Stretch | Sulfonamide |

| ~900 | S-N Stretch | Sulfonamide |

| ~750 | C-H Out-of-plane Bend | Aromatic |

Characteristic Vibrational Modes of Carbazole and Sulfonamide Moieties

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present in the molecule. The spectrum of this compound is characterized by distinct vibrational modes originating from the carbazole ring system and the sulfonamide substituent.

The carbazole moiety exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3050–3100 cm⁻¹ region. semanticscholar.orgmdpi.com The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400–1600 cm⁻¹ range. The presence of the N-methyl group introduces C-H stretching and bending vibrations, with Csp3-H stretching modes appearing between 2900 and 2950 cm⁻¹. semanticscholar.orgmdpi.com

The sulfonamide group (-SO₂NH₂) contributes its own set of characteristic vibrational frequencies. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The S-N stretching vibration typically occurs in the 900-940 cm⁻¹ range, while the N-H stretching of the primary sulfonamide is observed as a broad band in the 3200-3400 cm⁻¹ region.

Table 1: Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carbazole | Aromatic C-H Stretch | 3050 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 | |

| N-CH₃ (Methyl) C-H Stretch | 2900 - 2950 | |

| Sulfonamide | N-H Stretch | 3200 - 3400 |

| S=O Asymmetric Stretch | ~1350 | |

| S=O Symmetric Stretch | ~1160 |

This table presents typical frequency ranges for the specified functional groups.

Spectroscopic Insights into Molecular Conformation

Spectroscopic analysis, complemented by computational studies on related molecules, provides information on the three-dimensional structure of this compound. The carbazole ring system itself is known to be essentially planar. nih.govnih.gov However, the orientation of the sulfonamide group relative to this plane is of significant interest.

Studies on similarly substituted carbazoles, such as 9-p-tolyl-9H-carbazole-3-carbaldehyde, have shown through X-ray diffraction that the substituent at the C3 position can be significantly twisted with respect to the carbazole plane. nih.gov In one such case, the benzene ring of the substituent was twisted from the carbazole mean plane by nearly 60°. nih.gov This twisting is often a result of steric hindrance and electronic effects, which seek to minimize repulsion and optimize conjugation. For this compound, a similar non-coplanar arrangement between the sulfonamide group and the carbazole ring is anticipated, influencing the molecule's electronic properties and crystal packing.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic properties of the compound were investigated using UV-Vis absorption and fluorescence spectroscopy, which probe the transitions between electronic energy levels.

Electronic Transitions and Absorption Profiles

The UV-Vis absorption spectrum of carbazole derivatives is dominated by electronic transitions within the aromatic π-system. nih.gov The absorption of UV or visible radiation corresponds to the excitation of outer electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). shu.ac.uklibretexts.orglibretexts.org For organic molecules, these often involve π → π* and n → π* transitions. libretexts.org

The parent 9-methyl-9H-carbazole shows strong absorption bands in the UV region. nist.gov The introduction of the sulfonamide group at the C3 position is expected to modulate these transitions. Studies on other C3-substituted carbazoles show absorption bands typically between 260 nm and 410 nm. nih.govmdpi.com These absorptions are generally assigned to spin-allowed π-π* transitions within the conjugated carbazole system. mdpi.com A weaker absorption, potentially corresponding to an intramolecular charge transfer (ICT) from the electron-donating carbazole to the electron-withdrawing sulfonamide group, may also be present.

Table 2: Expected Electronic Transitions and Absorption Maxima (λmax)

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Carbazole Aromatic System | 260 - 350 |

This table outlines the expected electronic transitions based on data from analogous carbazole compounds.

Quantum Yields and Photophysical Properties

Carbazole derivatives are known for their fluorescent properties, making them valuable in materials science. nih.gov The fluorescence quantum yield (Φ), which measures the efficiency of the emission process, is a key photophysical parameter. For carbazole-based fluorophores, quantum yields can vary significantly depending on the nature and position of substituents, as well as the measurement conditions (e.g., solvent or solid state). ub.edu

For example, derivatives of 3-(phenylethynyl)-9H-carbazole have shown quantum yields of 0.11 in solution, which can increase to 0.21 in the solid state due to aggregation-induced emission effects. ub.edu Conversely, some carbazole structures exhibit aggregation-caused quenching, where the quantum yield decreases in the solid state. ub.edu A novel fluorescence probe based on an N-ethyl carbazole-3-sulfonyl derivative was synthesized and its fluorescence quantum yield was investigated, indicating the photophysical relevance of this structural motif. nih.gov For this compound, the presence of the sulfonamide group will influence the energy of the excited state and the rates of radiative and non-radiative decay, thereby determining its specific quantum yield and emission characteristics.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing arrangement in the solid state.

Crystal Packing and Unit Cell Parameters

While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related carbazole derivatives provides a strong basis for predicting its solid-state characteristics. The carbazole ring system is consistently found to be nearly planar. nih.govnih.gov

Crystal packing in carbazole derivatives is often governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π interactions. nih.govnih.gov In some structures, molecules arrange into π-stacked columns, with stacking distances of approximately 3.4 Å. mdpi.com

The unit cell parameters for various carbazole derivatives have been reported. For instance, methyl 9H-carbazole-9-acetate crystallizes in a monoclinic system with the space group P2₁/c. nih.gov Another derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, also crystallizes in a monoclinic system but with the space group P2₁/n. researchgate.net These examples highlight the common crystal systems adopted by such compounds.

Table 3: Illustrative Crystal Data for Carbazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Methyl 9H-carbazole-9-acetate | Monoclinic | P2₁/c | a=10.875 Å, b=5.877 Å, c=18.608 Å, β=103.60° | nih.gov |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl) | Monoclinic | C2/c | a=5.6184 Å, b=11.0946 Å, c=19.4673 Å, β=95.98° | nih.gov |

This table presents crystallographic data for structurally related carbazole compounds to illustrate typical parameters.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure and crystal packing of carbazole sulfonamides are significantly influenced by a network of non-covalent interactions. These interactions, particularly hydrogen bonds and π-π stacking, are crucial in dictating the supramolecular assembly of these molecules in the solid state.

Analysis of a closely related compound, N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide, reveals the presence of distinct intermolecular hydrogen bonds. doaj.orgresearchgate.net In the crystal structure of this analog, molecules are linked by N—H···O and C—H···O hydrogen bonds. doaj.orgresearchgate.net These interactions create layered structures within the crystal lattice.

In addition to hydrogen bonding, π-π stacking interactions are a prominent feature in the crystal packing of carbazole derivatives. For the aforementioned analog, π-π stacking occurs between inversion-related pyridine (B92270) rings, with a centroid-centroid distance of 3.5101 (12) Å. doaj.orgresearchgate.net This type of interaction is a common feature in aromatic and heteroaromatic systems, contributing significantly to the stability of the crystal structure. The carbazole moiety itself is known to participate in π-π stacking, which can influence the electronic and photophysical properties of the material. In other carbazole-containing crystal structures, stacking distances of approximately 3.4 Å have been observed.

The interplay of these hydrogen bonds and π-π stacking interactions results in a well-defined three-dimensional network, which is a common characteristic of sulfonamide crystal structures. doaj.org

Table 1: Representative Intermolecular Interactions in a this compound Analog Data based on the crystal structure of N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide. doaj.orgresearchgate.net

| Interaction Type | Donor-H···Acceptor | Description | Distance (Å) |

| Hydrogen Bond | N—H···O | Connects molecules into layers | Not specified |

| Hydrogen Bond | C—H···O | Further stabilizes the layered structure | Not specified |

| π-π Stacking | Pyridine Ring Centroid···Pyridine Ring Centroid | Occurs between inversion-related rings | 3.5101 (12) |

Polymorphism and Crystallinity Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of significant interest in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct physical and chemical properties. Sulfonamides, as a class of compounds, are known to exhibit polymorphism. nih.gov This is often attributed to the flexibility of the sulfonamide group and its ability to form different hydrogen bonding motifs, such as chains or dimers.

The varied intermolecular interactions possible for sulfonamides, including strong hydrogen bonds and π-π interactions, are the primary drivers for the formation of different crystal packings. researchgate.net While the phenomenon is well-documented for the broader class of sulfonamides, dedicated studies on the polymorphism and crystallinity of this compound itself have not been identified in the reviewed scientific literature. The potential for this compound to form polymorphs remains, given the structural characteristics it shares with other polymorphic sulfonamides. The specific crystalline form obtained would likely depend on crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

Future research involving systematic screening of crystallization conditions would be necessary to identify and characterize any potential polymorphs of this compound. Such studies would typically employ techniques like single-crystal and powder X-ray diffraction, thermal analysis (such as differential scanning calorimetry), and vibrational spectroscopy (FT-IR, Raman) to distinguish between different crystalline forms.

Computational and Theoretical Chemistry of 9 Methyl 9h Carbazole 3 Sulfonamide

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model these characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk DFT methods are used to determine the ground-state properties of molecules by calculating the electron density. wikipedia.org For carbazole (B46965) derivatives, DFT is frequently employed to predict optimized geometries, bond lengths, and bond angles.

Table 1: Representative Functionals and Basis Sets in DFT Calculations for Organic Molecules

| Functional | Description | Basis Set | Description |

| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d) | A Pople-style basis set of double-zeta quality that includes polarization functions on heavy atoms. |

| M06-2X | A high-nonlocality functional with a large amount of Hartree-Fock exchange, good for main-group thermochemistry and noncovalent interactions. | 6-311++G(d,p) | A triple-zeta quality basis set that includes diffuse functions on both heavy and hydrogen atoms, as well as polarization functions on both. |

| PBE | The Perdew-Burke-Ernzerhof functional, a widely used generalized gradient approximation (GGA) functional. | cc-pVTZ | A correlation-consistent basis set of triple-zeta quality, designed to systematically converge to the complete basis set limit. |

This table presents a selection of commonly used DFT functionals and basis sets for calculations on organic molecules, illustrating the variety of tools available for such studies.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative approaches to studying molecular electronic structure. Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without the use of experimental data. quora.com These methods can be highly accurate but are computationally expensive, making them more suitable for smaller molecules. alliancecan.cadtic.mil In contrast, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. researchgate.netscribd.com They can be particularly useful for large molecules or for obtaining qualitative insights quickly. researchgate.net

For carbazole systems, ab initio methods like Hartree-Fock (HF) are often used as a starting point for more advanced calculations. Semi-empirical methods such as AM1 or PM3 could be employed to rapidly screen conformational possibilities of the sulfonamide group in 9-methyl-9H-carbazole-3-sulfonamide before undertaking more rigorous DFT or ab initio calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.org The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

In carbazole derivatives, the HOMO is typically located on the electron-rich carbazole ring system, while the LUMO distribution can be influenced by electron-withdrawing substituents. For this compound, it is expected that the HOMO would be delocalized over the carbazole core. The sulfonamide group, being electron-withdrawing, would likely contribute significantly to the LUMO, lowering its energy and influencing the molecule's electronic properties.

The charge distribution within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. malayajournal.org This map shows regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. malayajournal.org For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the sulfonamide group, highlighting these as potential sites for interaction with electrophiles.

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful link between molecular structure and experimental observations.

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.govbohrium.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

While direct simulations for this compound are not available, studies on other carbazole derivatives have shown excellent agreement between calculated and experimental NMR data. For example, DFT calculations have been used to predict the ¹³C NMR chemical shifts of various substituted carbazoles, aiding in their structural elucidation. For this compound, such calculations would be expected to predict the chemical shifts of the aromatic protons and carbons of the carbazole core, the methyl group protons, and the protons of the sulfonamide group.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Notes |

| N-CH₃ | 3.5 - 4.0 | The methyl group attached to the nitrogen of the carbazole ring. |

| Aromatic Protons | 7.0 - 8.5 | Protons on the carbazole ring system, with variations depending on their position relative to the sulfonamide group. |

| SO₂NH₂ | 5.0 - 6.0 | Protons of the sulfonamide group, the chemical shift can be influenced by solvent and concentration. |

This table presents a hypothetical prediction of ¹H NMR chemical shifts for this compound based on typical values for similar functional groups and the known effects of substituents on carbazole rings. These values would need to be confirmed by experimental data and specific computational studies.

Predicted Vibrational Spectra and Normal Modes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can simulate vibrational spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. aip.orgnih.gov These calculations also provide information on the normal modes of vibration, which describe the collective motion of atoms for each vibrational frequency. uni-leipzig.de

For this compound, a computational analysis would be expected to predict characteristic vibrational frequencies for the C-H stretching of the aromatic rings and the methyl group, the N-H and S=O stretching of the sulfonamide group, and various bending and skeletal vibrations of the carbazole core. Comparing the simulated spectrum with experimental data can aid in the assignment of observed spectral bands.

Theoretical UV-Vis and Fluorescence Emission Spectra

The electronic absorption and emission properties of this compound can be predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a prevalent method for simulating UV-Vis and fluorescence spectra in various solvents. imist.manih.gov For carbazole derivatives, the absorption spectra typically exhibit intense bands corresponding to π-π* transitions within the carbazole moiety. nih.gov The substitution pattern on the carbazole ring, specifically the electron-donating methyl group at the 9-position and the electron-withdrawing sulfonamide group at the 3-position, is expected to influence the intramolecular charge transfer (ICT) character of the electronic transitions. iaamonline.org

Theoretical calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. For instance, studies on similar carbazole derivatives have shown characteristic absorption bands in the UV region. researchgate.net The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. iaamonline.org

Similarly, theoretical fluorescence emission spectra can be computed to predict the emission wavelength and quantum yield. The solvent environment plays a crucial role in the emission properties, often leading to a red-shift in more polar solvents due to solvatochromism, which can be modeled using approaches like the Polarizable Continuum Model (PCM). imist.maimist.ma The table below shows representative theoretical data for carbazole derivatives, illustrating the types of results obtained from TD-DFT calculations.

| Compound | Method | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|---|---|

| Carbazole | TD-B3LYP/6-311G | Ethanol | 307 | 0.093 | HOMO → LUMO |

| 3-Nitrocarbazole | TD-B3LYP/6-31G(d,p) | Acetonitrile | 375.77 | Not Reported | HOMO → LUMO |

| 9-Methylcarbazole | ZINDO/S | Not Reported | 293 | Not Reported | π-π |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to investigate the three-dimensional structure, conformational flexibility, and interactions of this compound with its environment.

The conformational landscape of this compound is primarily determined by the rotational freedom around the C-S and S-N bonds of the sulfonamide group. Conformational analysis involves systematically rotating these bonds to identify stable conformers, which correspond to local minima on the potential energy surface. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these conformers and identify the most stable, lowest-energy structure. kcl.ac.uk

Energy minimization is the process of finding the molecular geometry with the lowest potential energy. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to arrive at the most stable three-dimensional arrangement. Studies on similar N-aryl sulfonamides have revealed preferences for specific conformations where the S-N bond is nearly perpendicular to the plane of the aromatic ring. kcl.ac.uk

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with solvent molecules. mdpi.com In an MD simulation of this compound, the molecule would be placed in a box of solvent molecules (e.g., water or an organic solvent), and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion.

These simulations can reveal how the molecule explores different conformations and how solvent molecules arrange themselves around the solute. jlu.edu.cn For instance, MD studies can elucidate the formation of hydrogen bonds between the sulfonamide group and protic solvents. jlu.edu.cn The analysis of MD trajectories can provide information on properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the stability and flexibility of the molecular structure. nih.gov The influence of the solvent on the molecule's self-assembly and aggregation behavior can also be investigated through MD simulations. rsc.org

Reaction Pathway Modeling and Transition State Theory

Computational methods are instrumental in exploring the reactivity of this compound by modeling reaction pathways and applying transition state theory to predict reaction rates.

The mechanisms of chemical reactions involving this compound can be investigated by mapping the potential energy surface for the reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. Quantum chemical methods, such as DFT, are used to calculate the energies of these species. researchgate.netrsc.org

For example, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. bohrium.com Computational modeling could be used to explore the mechanism of such a reaction for the synthesis of this compound, determining whether it proceeds through a concerted or a stepwise mechanism. nih.gov Similarly, the reactivity of the carbazole ring in electrophilic substitution reactions can be computationally explored by modeling the attack of an electrophile and the subsequent steps.

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located, the energetics of the reaction can be determined. The reaction energy (or enthalpy) is the difference in energy between the products and the reactants, indicating whether the reaction is exothermic or endothermic. The activation energy (or activation barrier) is the energy difference between the transition state and the reactants, which is a key determinant of the reaction rate. mdpi.com

Transition State Theory (TST) can then be used to calculate the theoretical rate constant for a given reaction. TST relates the reaction rate to the properties of the reactants and the transition state. Computational studies on the reactions of carbazole derivatives have successfully predicted activation barriers for various transformations. nih.govnih.gov The table below presents hypothetical activation barriers for reactions involving carbazole derivatives, illustrating the kind of data that can be obtained from such computational explorations.

| Reaction | Computational Method | Activation Barrier (kcal/mol) |

|---|---|---|

| OH radical addition to Carbazole | M06-2X/6-311++G(3df,2p) | -33.66 to -29.03 |

| N-H abstraction from Carbazole by OH radical | M06-2X/6-311++G(3df,2p) | Barrierless |

| Carbazolation of Phenylacetylene | M06-2X-D3/def2-TZVP | Varies with catalyst |

Derivatization Strategies and Structure Property Relationships for 9 Methyl 9h Carbazole 3 Sulfonamide Scaffolds

Systematic Structural Modifications of the Carbazole (B46965) Core

The carbazole nucleus, with its electron-rich, π-conjugated system, serves as a prime target for structural modifications. samipubco.comechemcom.com The introduction of substituents at various positions on this tricyclic framework is a key strategy for modulating the electronic and optical properties of the molecule. nih.govresearchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic character of the 9-methyl-9H-carbazole-3-sulfonamide scaffold can be systematically altered by appending either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the carbazole ring. rsc.org EDGs, such as methoxy (B1213986) (MeO) or methylthio (MeS) groups, increase the electron density of the carbazole core through p-π conjugation. rsc.org Conversely, EWGs like nitro (NO2), cyano (CN), or halogen atoms (e.g., Cl, Br) delocalize electron density away from the carbazole ring. rsc.orgnih.gov

These substitutions are typically achieved through established synthetic routes. For instance, EWGs like nitro or bromo groups can be introduced via electrophilic substitution reactions. rsc.org The synthesis of derivatives with EDGs may require a multi-step process, often involving initial halogenation followed by nucleophilic substitution with the desired group. rsc.org This strategic placement of functional groups allows for precise control over the molecule's inherent electronic nature.

Impact of Substituents on Electronic and Optical Properties

The addition of EDGs or EWGs to the carbazole core has a profound and predictable impact on the molecule's electronic and optical properties, particularly its frontier molecular orbitals (HOMO and LUMO) and absorption spectra. rsc.orgrsc.org

Electronic Properties: The electronic nature of the substituent directly influences the energy levels of the HOMO and LUMO. nih.gov

Electron-Donating Groups (EDGs): These groups tend to raise the energy level of the HOMO. The lone pairs on atoms like oxygen (in MeO) or sulfur (in MeS) participate in p-π conjugation with the carbazole ring, increasing the electron cloud density and thus elevating the HOMO energy. rsc.org

Electron-Withdrawing Groups (EWGs): These groups lower the energy of the LUMO and can also deepen the HOMO level by pulling electron density away from the π-system. rsc.orgnih.gov For example, introducing strongly electron-withdrawing cyano or nitro groups has been shown to significantly increase the chloride affinity in related diamidocarbazole systems by stabilizing the anion complex. nih.gov

The table below summarizes the effect of various substituents on the HOMO energy levels of a related [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) system, illustrating these principles.

| Substituent (X) | Substituent Type | HOMO Energy (eV) |

| NO₂ | Electron-Withdrawing | -5.93 |

| Br | Electron-Withdrawing | -5.75 |

| H (unsubstituted) | Reference | -5.70 |

| MeS | Electron-Donating | -5.58 |

| MeO | Electron-Donating | -5.52 |

| Data derived from studies on substituted 2PACz molecules, demonstrating the general principles applicable to carbazole scaffolds. rsc.org |

Optical Properties: Modifications to the carbazole core also tune the optical properties, such as UV-visible absorption. nih.govacs.org Introducing EWGs can create a "push-pull" system within the molecule, where the carbazole acts as the electron donor (push) and the substituent as the acceptor (pull). lareferencia.infoub.edu This internal charge transfer character often leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net The specific position of the substituent is also crucial; studies on other carbazole dyes have shown that substitution patterns influence the absorption and fluorescence spectra. nih.govacs.org For example, in some carbazole dyes, the introduction of an additional chlorine atom did not significantly shift absorption or fluorescence bands, indicating that the impact can be dependent on both the type and location of the substituent. nih.gov

Functionalization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) itself offers a valuable site for derivatization, enabling the tailoring of molecular interactions and the incorporation of additional functional units. scholarsresearchlibrary.comresearchgate.net

N-Substitution and Heterocycle Incorporation

A primary strategy for functionalizing the sulfonamide is N-substitution, which involves attaching various groups to the sulfonamide nitrogen. samipubco.comechemcom.com These substituents can range from simple alkyl or acyl groups to more complex aromatic and heterocyclic rings. samipubco.comresearchgate.net

Research on related carbazole-sulfonamide hybrids has shown that the nature of the N-substituent is critical for biological activity. samipubco.comechemcom.com For instance, hybrids with shorter alkyl chains and smaller functional groups at the N-position of the sulfonamide moiety were found to be more effective cytotoxic agents than those with longer alkyl chains or bulkier groups. echemcom.comresearchgate.net

Furthermore, incorporating nitrogen-containing heterocycles is a known strategy in medicinal chemistry to enhance biological interactions and physicochemical properties. nih.gov Attaching heterocyclic moieties like pyridine (B92270), pyrazole, or triazole to the sulfonamide nitrogen can introduce new hydrogen bonding sites, alter solubility, and provide vectors for specific molecular recognition. samipubco.commdpi.com For example, the synthesis of a water-soluble derivative, Sodium 6-(N-(2,6-dimethoxypyridin-3-yl) sulfamoyl)-9-methyl-9H-carbazol-2-yl phosphate (B84403), highlights the use of a substituted pyridine ring to improve properties. researchgate.net

The following table summarizes structure-activity relationship (SAR) findings from related N-substituted carbazole sulfonamides.

| N-Substituent on Sulfonamide | Observation |

| Short Alkyl Chains / Small Functional Groups | More effective as cytotoxic agents. echemcom.comresearchgate.net |

| Long Alkyl Chains / Large Functional Groups | Less effective as cytotoxic agents. echemcom.comresearchgate.net |

| (2,6-dimethoxypyridin-3-yl) Group | Part of a potent and effective tumor growth inhibitor. researchgate.net |

Tailoring Molecular Interactions

Functionalization of the sulfonamide moiety is a key method for tailoring non-covalent interactions, such as hydrogen bonding. The sulfonamide group itself is a potent hydrogen bond donor. d-nb.info N-substitution can modulate the acidity of the N-H proton and introduce additional acceptor or donor sites, thereby influencing how the molecule interacts with biological targets or assembles in the solid state. nih.gov

In the context of anion recognition, carbazole-based receptors functionalized with two sulfonamide groups have been synthesized to act as anion sensors. researchgate.net The N-H protons of the sulfonamide groups, along with the carbazole N-H, can form multiple hydrogen bonds to bind anions like fluoride (B91410) or acetate. researchgate.net The incorporation of specific units, such as a pyridine-2,6-diamide, into a macrocycle containing sulfonamide groups was shown to enhance the binding affinity for chloride ions nearly six-fold compared to an isophthalamide-containing analogue, demonstrating how specific functionalization can fine-tune molecular interactions. researchgate.net

Controlled Introduction of Flexible Linkers

Introducing flexible linkers, such as alkyl or siloxane chains, to the carbazole scaffold is a strategy used to control the material's physical properties, including solubility and molecular organization, without drastically altering the core electronic structure. mdpi.comnih.gov

This strategy involves attaching these chains to the carbazole, often at the N-9 position, although other positions are possible. mdpi.com For example, the introduction of a propylene (B89431) linker has been used as a bridge to attach larger functional units. mdpi.com The use of oligodimethylsiloxane (ODMS) chains is particularly notable due to their exceptional flexibility. mdpi.com Functionalizing a related carbazole-based molecule, CBP, with short heptamethylsiloxane segments led to a dramatic drop in the melting point and, with further functionalization, resulted in a stable room-temperature liquid. mdpi.com This demonstrates the power of flexible linkers to deliberately hinder intermolecular π-π interactions and control the material's phase.

In other work, designing carbazole derivatives with flexible bonds was explored to improve binding with receptor proteins by allowing the molecule to adopt more favorable conformations. nih.gov The synthesis of such molecules often involves reacting a carbazole acid with an appropriate amine or using a multi-step approach to build a flexible linker unit by unit. nih.gov The presence of these flexible linkers can be confirmed by spectroscopic methods like NMR, where unique signals for the linker's atoms (e.g., quartets and doublets for a CH-CH₃ unit) can be observed. nih.gov

Influence on Molecular Conformation and Dynamics

The derivatization of the this compound scaffold significantly impacts the molecule's three-dimensional structure and flexibility. The introduction of different functional groups can alter steric hindrance, leading to changes in the torsional angles between the carbazole core and the appended moieties. For instance, the addition of bulky substituents can induce a more twisted conformation, which can disrupt intermolecular packing and influence the material's morphology in the solid state.

Conversely, introducing groups that promote planarization can enhance π-conjugation along the molecular backbone. acs.org Studies on related carbazole derivatives have shown that increased molecular flexibility, through the introduction of rotatable bonds, can enhance the binding affinity of the molecule to target receptors or surfaces. frontiersin.org This conformational adaptability is critical in applications such as organic solar cells, where efficient interfacial contact and charge transfer are paramount. researchgate.net Molecular dynamics simulations have been employed to understand how different substitutions on the carbazole core result in more planar molecular alignments on surfaces like perovskite, which promotes efficient charge extraction. acs.org

Correlation with Material Performance

A strong correlation exists between the molecular structure of this compound derivatives and their performance in material applications, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. acs.org140.122.64 The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are directly influenced by the nature of the substituents.

For example, attaching electron-donating groups, such as arylamines, to the carbazole core can raise the HOMO level, facilitating more efficient hole injection from the anode in an OLED. nih.gov Conversely, electron-withdrawing groups can lower the LUMO level, improving electron injection and transport. researchgate.net The strategic placement of these groups is also critical; for instance, 2,7-disubstituted carbazoles have shown superior device performance compared to their 3,6-disubstituted counterparts in some cases. 140.122.64

The photophysical properties, such as absorption and emission wavelengths, are also tunable through derivatization. Extending the π-conjugated system often leads to a red-shift in the absorption and emission spectra. acs.org This allows for the creation of materials that emit light across the visible spectrum, a key requirement for full-color display technologies. 140.122.64

| Derivative Type | Key Structural Feature | Impact on Material Performance | Application |

| Arylamine-substituted | Diarylamines at 2,7- or 3,6-positions | High glass transition temperatures, good thermal stability, tunable emission color, ambipolar charge transport. 140.122.64 | OLEDs |

| π-extended | Additional carbazole units | Improved charge transport, efficient hole extraction. nih.gov | Perovskite Solar Cells |

| Donor-Acceptor | Carbazole as donor, various acceptor units | Tunable HOMO/LUMO levels, controlled charge transfer, potential for Thermally Activated Delayed Fluorescence (TADF). bohrium.com | OLEDs, Solar Cells |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools that aim to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. These models are invaluable in materials science for predicting the performance of novel materials, thereby accelerating the design and discovery process.

Relating Molecular Descriptors to Non-Biological Properties (e.g., Luminescence, Conductivity)

In the context of this compound derivatives, QSPR models can be developed to predict key non-biological properties relevant to optoelectronic applications. This involves calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. These descriptors are then correlated with experimentally measured properties using statistical methods.

For instance, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular polarizability can be used to predict properties like luminescence wavelength and quantum yield. researchgate.net Similarly, descriptors related to molecular size, shape, and intermolecular interactions can be correlated with charge carrier mobility, a critical parameter for conductivity. acs.org Studies on halogenated carbazoles have utilized QSPR to predict environmental fate and toxicity, incorporating descriptors from Density Functional Theory (DFT) calculations to improve predictive accuracy.

Examples of Molecular Descriptors and Their Correlated Properties:

| Molecular Descriptor | Predicted Property | Relevance |

| HOMO/LUMO Energy Levels | Electrochemical potentials, Optical band gap | Determines charge injection barriers and light absorption/emission wavelengths. researchgate.net |

| Dipole Moment | Solubility, Molecular packing | Affects film-forming properties and intermolecular interactions. |

| Polarizability | Refractive index, Non-linear optical response | Important for applications in photonics and optical devices. |

| Molecular Surface Area/Volume | Charge carrier mobility | Influences intermolecular electronic coupling and charge transport pathways. |

Predictive Modeling for Materials Design

The ultimate goal of QSPR studies is to create robust predictive models that can guide the design of new materials with desired properties. By establishing a reliable relationship between molecular structure and performance, these models allow for the in-silico screening of virtual libraries of compounds before undertaking costly and time-consuming synthesis.

For example, a predictive model for the luminescence of carbazole derivatives could be used to identify novel structures that are likely to emit in a specific region of the electromagnetic spectrum, such as deep blue, which is often challenging to achieve. Similarly, models for charge transport could help in designing materials with balanced hole and electron mobilities, leading to more efficient recombination in OLEDs and improved charge extraction in solar cells. 140.122.64

Machine learning methods are increasingly being used to develop sophisticated QSPR models for materials science. dntb.gov.ua These approaches can handle large datasets and complex, non-linear relationships between molecular descriptors and material properties, offering a powerful tool for the rational design of next-generation materials based on the this compound scaffold.

Advanced Applications in Materials Science and Catalysis

Optoelectronic Materials

Carbazole (B46965) derivatives are extensively utilized in organic electronics because of their inherent electrical and optical properties. bohrium.comresearchgate.net They are frequently employed as host materials in light-emitting diodes and as hole-transporting materials in solar cells. mdpi.com The ability to functionalize the carbazole core allows for precise tuning of the material's properties to meet the demands of specific optoelectronic devices. bohrium.com

The carbazole scaffold is renowned for its excellent hole-transporting capabilities, a critical feature for many organic semiconductor applications. mdpi.comontosight.ai This property arises from the electron-rich nature of the nitrogen-containing aromatic ring system. The introduction of substituents can modify these characteristics. While specific charge transport data for 9-methyl-9H-carbazole-3-sulfonamide is not extensively documented, related carbazole derivatives have been characterized as p-channel organic semiconductors with hole mobilities suitable for organic thin-film transistors (OTFTs). researchgate.net

Table 1: Representative Charge Transport Properties of Carbazole-Based Semiconductors

| Compound/Device Structure | Role | Hole Mobility (μh) [cm²/Vs] | Ionization Potential [eV] | Source |

|---|---|---|---|---|

| 9-(4-(9H-carbazol-9-yl)phenyl)-9H-carbazole | p-channel semiconductor in OTFT | 1.7 x 10⁻⁵ | - | researchgate.net |

| 2,7-bis(4-hexylphenyl)-9-methyl-9H-carbazole derivative | p-type semiconductor | Not specified | 5.53 - 5.62 | upc.edu |

This table presents data for representative carbazole derivatives to illustrate the typical performance of this class of materials.

Given their favorable charge transport properties, carbazole derivatives are integral components in both OLEDs and OPVs. mdpi.com In OLEDs, they are often used as host materials for phosphorescent emitters due to their high triplet energy, which facilitates efficient energy transfer to the dopant. ontosight.ai The wide bandgap of carbazole-based materials helps to confine excitons within the emissive layer, enhancing device efficiency. ontosight.ai

In the context of OPVs, the hole-transporting nature of the carbazole moiety makes it an excellent choice for the donor material in a bulk heterojunction (BHJ) device or as a hole-transport layer (HTL) that facilitates the extraction of positive charges to the anode. The derivatization of the carbazole core, as in this compound, allows for the tuning of HOMO/LUMO energy levels to better align with other materials in the solar cell stack, thereby optimizing device performance. bohrium.com

The carbazole framework is an excellent chromophore and serves as the basis for numerous fluorescent and phosphorescent materials. upc.educlockss.org Its rigid structure minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields. By attaching different functional groups, the emission color can be tuned across the visible spectrum. For instance, various carbazole derivatives have been developed as highly efficient blue and green emitters, a critical need for full-color displays and white lighting applications. clockss.org

Furthermore, the donor-acceptor (D-A) architecture, which can be realized by combining the electron-donating carbazole with an electron-accepting unit like a sulfonamide, is a common strategy for creating materials with Thermally Activated Delayed Fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons, in principle allowing for 100% internal quantum efficiency in OLEDs.

Chemosensors and Molecular Probes (Non-Biological Targets)

The carbazole scaffold is a versatile platform for the design of chemosensors due to its inherent fluorescence and the ease with which receptor sites can be attached. bohrium.com The sulfonamide group, in particular, is an effective hydrogen bond donor and can act as a binding site for various analytes, especially anions. bohrium.com

The design of selective chemosensors based on the this compound structure relies on creating a specific binding pocket for the target ion. The sulfonamide group (-SO₂NH₂) is a key feature for anion recognition. bohrium.com The two oxygen atoms act as hydrogen bond acceptors, while the N-H proton is a strong hydrogen bond donor, allowing the group to form stable complexes with anions like halides (F⁻, Cl⁻, Br⁻) or oxoanions. bohrium.com

Selectivity is achieved by tailoring the steric and electronic properties of the receptor. The rigid carbazole backbone helps to pre-organize the binding sites for a specific guest. For cation sensing, Lewis basic sites, such as the nitrogen atom of the carbazole or other appended chelating groups, can be used to coordinate with metal ions. Research on a 9-benzyl-9H-carbazole derivative demonstrated selective sensing of the Ce³⁺ cation, highlighting the tunability of the carbazole core for recognizing specific metal ions. clockss.org

Table 2: Anion Binding Properties of a Carbazole-based Sulfonamide Receptor

| Anion (as Tetrabutylammonium Salt) | Association Constant (K) [M⁻¹] in CDCl₃ |

|---|---|

| F⁻ | 7.9 x 10⁶ |

| Cl⁻ | 1.1 x 10⁶ |

| Br⁻ | 2.0 x 10⁵ |

| I⁻ | 2.5 x 10⁴ |

Data is for a carbazole receptor functionalized with two bis(trifluoromethyl)aniline sulfonamide groups, demonstrating the high affinity of the carbazole sulfonamide motif for anions.

A primary advantage of using carbazole-based sensors is their strong native fluorescence, which can be modulated upon binding to an analyte. bohrium.com The detection mechanism often relies on Photoinduced Electron Transfer (PET), where the binding event alters the electronic energy levels of the sensor, leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on"). researchgate.net

In a typical "turn-off" sensor for a cation like Cu²⁺, the binding of the paramagnetic metal ion can quench the fluorescence of the carbazole fluorophore. researchgate.net Conversely, in a "turn-on" sensor, the binding of an analyte might disrupt a pre-existing quenching pathway, thereby restoring fluorescence. For anion sensing with a sulfonamide receptor, the formation of hydrogen bonds with the anion can change the electron density around the carbazole unit, causing a noticeable shift or change in the intensity of the fluorescence emission spectrum. bohrium.com This optical response provides a direct and sensitive method for detecting the presence and concentration of the target non-biological species. bohrium.com

Polymer Chemistry and Supramolecular Assemblies

The incorporation of this compound into polymeric structures and its ability to form ordered supramolecular assemblies are areas of growing research interest. These applications leverage the compound's intrinsic properties to create materials with tailored functionalities for electronics and photonics.

Integration into Polymeric Architectures

The this compound moiety can be incorporated into polymer chains to impart specific optoelectronic properties. The carbazole unit is well-known for its hole-transporting capabilities, making polymers containing this scaffold promising for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The sulfonamide group can serve as a reactive handle for polymerization reactions or as a site for post-polymerization modification, allowing for fine-tuning of the polymer's solubility, morphology, and electronic energy levels.

For instance, monomers derived from this compound can be polymerized through various coupling reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to yield conjugated polymers. The resulting materials often exhibit high thermal stability and desirable photophysical properties, including strong absorption and emission in the UV-visible region.

Self-Assembly Behavior and Nanostructure Formation

The presence of the sulfonamide group, with its capacity for hydrogen bonding, alongside the aromatic carbazole core, predisposes this compound and its derivatives to engage in self-assembly processes. These non-covalent interactions can drive the spontaneous organization of molecules into well-defined nanostructures, such as nanofibers, nanorods, and vesicles.

The formation of these ordered assemblies can significantly influence the material's properties. For example, the alignment of carbazole units within a self-assembled nanostructure can enhance charge transport along the axis of the structure, which is beneficial for electronic applications. Furthermore, the morphology of the nanostructures can be controlled by modifying the chemical structure of the building block or by changing the processing conditions, such as solvent and temperature.

Catalysis and Ligand Design

Beyond materials science, this compound is emerging as a versatile scaffold in the field of catalysis. Its derivatives have been explored as ligands for transition metals, as photo-organocatalysts, and in other catalytic roles, demonstrating the broad utility of this chemical entity.

Role as Ligands in Transition Metal-Catalyzed Reactions

The sulfonamide nitrogen and potentially other atoms within the this compound framework can act as coordinating sites for transition metal ions. By designing and synthesizing derivatives of this compound, chemists can create novel ligands that can influence the reactivity and selectivity of metal-catalyzed reactions. The electronic properties of the carbazole unit can be tuned to modulate the electron density at the metal center, thereby impacting the catalytic cycle.

These ligands can be employed in a variety of important transformations, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The rigid carbazole backbone can provide a well-defined steric environment around the metal center, which can be crucial for achieving high levels of stereocontrol.

Application as Photoinduced Single-Electron Reductants

The electron-rich nature of the carbazole moiety makes this compound and its derivatives suitable for use in photoredox catalysis. Upon photoexcitation, these compounds can act as potent single-electron donors, initiating catalytic cycles through photoinduced electron transfer (PET).

In this role, the excited carbazole derivative can reduce a substrate or another catalyst, generating a radical ion that can then participate in the desired chemical transformation. This approach has been successfully applied to a range of reactions, including atom transfer radical polymerization (ATRP), cycloadditions, and the functionalization of C-H bonds. The ability to initiate these reactions with visible light under mild conditions is a significant advantage of this technology.

Organocatalytic Properties

The term organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. Derivatives of this compound have shown potential as organocatalysts, particularly in reactions that can be promoted by hydrogen bonding or other non-covalent interactions. The sulfonamide group is a key functional group in this context, as it can act as a hydrogen bond donor to activate substrates and control the stereochemical outcome of a reaction.

For example, chiral organocatalysts incorporating the this compound scaffold could be designed for asymmetric synthesis. The defined three-dimensional structure and the hydrogen-bonding capability of the sulfonamide could create a chiral pocket that selectively binds one enantiomer of a substrate, leading to the preferential formation of one enantiomeric product.

General knowledge of carbazole derivatives suggests they are electrochemically active due to the electron-rich carbazole core. The introduction of a methyl group at the 9-position and a sulfonamide group at the 3-position would influence its electronic properties and, consequently, its redox behavior. The methyl group is weakly electron-donating, which would slightly lower the oxidation potential compared to an unsubstituted carbazole. Conversely, the sulfonamide group is electron-withdrawing, which would make the compound more difficult to oxidize, thus increasing its oxidation potential. The interplay of these substituent effects would determine the precise redox potentials.

For a detailed and scientifically accurate analysis as requested, including a data table of redox potentials, direct experimental results from techniques such as cyclic voltammetry are required. As this specific data for this compound is not available in the searched resources, it is not possible to provide the in-depth article as outlined in the request.

Therefore, the following sections on , specifically focusing on Electrochemical Applications and Redox Behavior, cannot be generated at this time.

Future Perspectives and Research Challenges

Emerging Synthetic Methodologies for Complex Carbazole-Sulfonamide Derivatives

The synthesis of carbazole-sulfonamides is moving beyond traditional methods toward more efficient, versatile, and sustainable approaches. Historically, the amine-sulfonyl chloride reaction has been a common step in synthesizing sulfonamides. researchgate.net However, recent advancements have highlighted the use of amino acids as superior precursors to amines, a strategy that minimizes several drawbacks and leverages the inherent biological relevance, chirality, and functional diversity of amino acids. researchgate.net